![molecular formula C11H15N3O3 B12551199 N-Methyl-N-[3-(4-nitroanilino)propyl]formamide CAS No. 821780-05-6](/img/structure/B12551199.png)
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide is an organic compound that features a nitroaniline moiety linked to a formamide group through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(4-nitroanilino)propyl]formamide typically involves the reaction of N-methylformamide with 4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated process control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted formamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, antioxidants, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of corrosion inhibitors, gum inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[3-(4-nitroanilino)propyl]formamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formamide group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-nitroaniline: Similar in structure but lacks the propyl chain and formamide group.
N-Methylformamide: Contains the formamide group but lacks the nitroaniline moiety.
4-Nitroaniline: Contains the nitroaniline moiety but lacks the N-methyl and formamide groups.
Uniqueness
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide is unique due to its combination of a nitroaniline moiety, a propyl chain, and a formamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
821780-05-6 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-methyl-N-[3-(4-nitroanilino)propyl]formamide |
InChI |
InChI=1S/C11H15N3O3/c1-13(9-15)8-2-7-12-10-3-5-11(6-4-10)14(16)17/h3-6,9,12H,2,7-8H2,1H3 |
InChI Key |
ZSWXTWBTYNBVOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
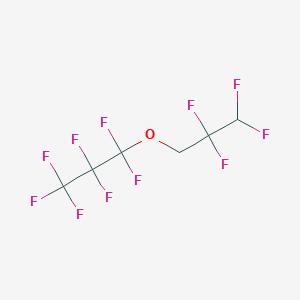
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
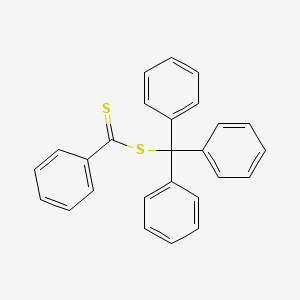
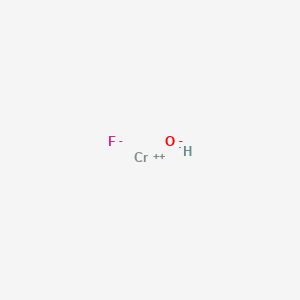
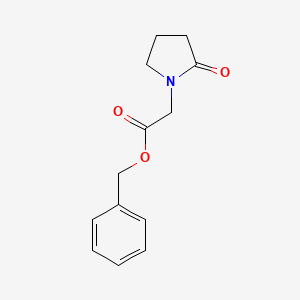

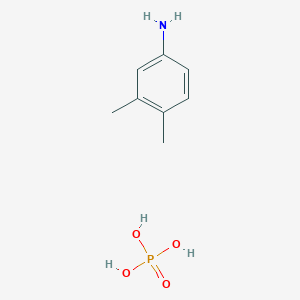
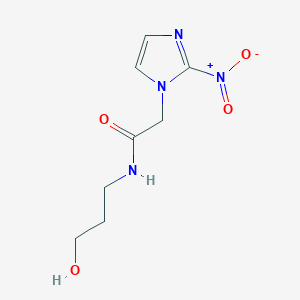
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)

